2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that incorporates multiple functional groups, including chlorophenyl, hydroxypyrimidinyl, and dithiolquinolinyl moieties
Preparation Methods
The synthesis of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the dithiolquinolinyl moiety under controlled conditions to ensure the integrity of the compound’s structure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other chlorophenylsulfanyl derivatives and hydroxypyrimidinyl compounds. Compared to these, 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H24ClN3O3S5 |
---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H24ClN3O3S5/c1-4-34-17-7-10-20-19(12-17)23-24(38-39-25(23)35)27(2,3)31(20)22(33)14-37-26-29-16(11-21(32)30-26)13-36-18-8-5-15(28)6-9-18/h5-12H,4,13-14H2,1-3H3,(H,29,30,32) |
InChI Key |
WNFHLELYIVXBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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